3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- 3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 6921-83-1
VCID: VC17361263
InChI: InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8S3
Molecular Weight: 224.4 g/mol

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-

CAS No.: 6921-83-1

Cat. No.: VC17361263

Molecular Formula: C10H8S3

Molecular Weight: 224.4 g/mol

* For research use only. Not for human or veterinary use.

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- - 6921-83-1

Specification

CAS No. 6921-83-1
Molecular Formula C10H8S3
Molecular Weight 224.4 g/mol
IUPAC Name 5-(4-methylphenyl)dithiole-3-thione
Standard InChI InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3
Standard InChI Key VZVOTQGHDNUUFT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=S)SS2

Introduction

Chemical Identity and Structural Features

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- is defined by the molecular formula C₁₀H₈S₃ and a molar mass of 224.4 g/mol. Its IUPAC name, 5-(4-methylphenyl)dithiole-3-thione, reflects the substitution pattern: a 1,2-dithiole-3-thione ring system fused to a para-methyl-substituted benzene ring (Table 1). The canonical SMILES representation (CC1=CC=C(C=C1)C2=CC(=S)SS2) and InChIKey (VZVOTQGHDNUUFT-UHFFFAOYSA-N) confirm the planar heterocyclic structure, where the dithiolethione ring’s sulfur atoms contribute to its electronic and steric properties.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.6921-83-1
Molecular FormulaC₁₀H₈S₃
Molecular Weight224.4 g/mol
SMILESCC1=CC=C(C=C1)C2=CC(=S)SS2
InChIKeyVZVOTQGHDNUUFT-UHFFFAOYSA-N

The para-methyl group on the phenyl ring enhances lipophilicity, potentially influencing bioavailability and membrane permeability compared to unsubstituted analogs . X-ray crystallography of related dithiolethiones reveals nearly planar heterocyclic rings with S–S bond lengths of ~2.05 Å, consistent with delocalized π-electron systems .

Synthetic Methodologies

Sulfurization of Ketone Precursors

A widely employed route involves treating β-ketoesters or malonate derivatives with sulfurizing agents such as P₄S₁₀ or Lawesson’s reagent. For example, reacting 3-oxo-3-(4-methylphenyl)propanoate with P₄S₁₀ in toluene under reflux yields the target compound, albeit in moderate yields (5–16%) due to competing side reactions . The use of hexamethyldisiloxane (HMDO) as a co-reagent improves efficiency by sequestering phosphorus byproducts, increasing yields to 39% . This method’s scalability is limited by the cost of reagents, prompting exploration of alternative approaches.

Cyclization of Alkynes

Terminal alkynes undergo deprotonation with BuLi, followed by treatment with CS₂ and elemental sulfur, to form 4-mercapto-5-substituted dithiolethiones. Quenching with methyl iodide or HCl yields stable 4-methylthio or 4-mercapto derivatives, respectively . For 5-(4-methylphenyl)-3H-1,2-dithiole-3-thione, this method offers superior functional group tolerance, accommodating electron-donating (e.g., -OMe) and withdrawing (e.g., -CF₃) substituents on the aryl group .

Oxidative Coupling Reactions

Copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes with S₈ represents a novel one-pot synthesis. Under optimized conditions (CuBr, TMEDA, Cs₂CO₃, DMF, 120°C), this method achieves yields up to 85% by cleaving C–F bonds and forming multiple C–S bonds . The mechanism likely involves sulfur disproportionation to generate S²⁻ and SH⁻ ions, which undergo nucleophilic addition to the alkyne followed by oxidative cyclization .

Pharmacological Activity and Mechanisms

Hydrogen Sulfide Release

Like many dithiolethiones, 5-(4-methylphenyl)-3H-1,2-dithiole-3-thione acts as a slow-release H2S donor. H2S, a gaseous signaling molecule, modulates ion channels, reduces oxidative stress, and inhibits NF-κB-mediated inflammation . In vitro studies using amperometric sensors show that the compound releases H2S at physiological pH, with kinetics dependent on the para-methyl group’s electron-donating effects .

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) via two mechanisms:

  • Direct interaction: Thione sulfur atoms donate electrons to neutralize free radicals.

  • Indirect upregulation: Induction of phase II detoxifying enzymes like glutathione-S-transferase (GST) and NAD(P)H quinone oxidoreductase 1 (NQO1) through Nrf2/ARE pathway activation .

Compared to the unsubstituted dithiolethione, the methyl group enhances membrane diffusion, improving intracellular antioxidant efficacy in hepatic cell models .

Comparative Analysis with Related Dithiolethiones

Table 2: Key Differences Between 5-(4-Methylphenyl)- and Analogous Dithiolethiones

CompoundSubstituentH2S Release RateLogPBioavailability
5-Phenyl-3H-1,2-dithiole-3-thione-H0.12 µM/min2.1Moderate
5-(4-Methylphenyl)-3H-1,2-dithiole-3-thione-CH₃0.09 µM/min2.8High
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione-OH0.15 µM/min1.5Low

The para-methyl group reduces H2S release kinetics by 25% compared to the parent phenyl analog but increases logP from 2.1 to 2.8, enhancing blood-brain barrier penetration in rodent models . Conversely, hydroxyl-substituted derivatives exhibit faster H2S release but poor bioavailability due to glucuronidation .

Challenges and Future Directions

Current synthetic routes suffer from low yields (5–39%) and costly reagents like Lawesson’s reagent . Future work should explore photocatalytic sulfurization or flow chemistry to improve efficiency. Pharmacologically, in vivo toxicity profiles and tissue-specific H2S release kinetics remain uncharacterized, necessitating preclinical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator